3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chloro, trifluoromethyl, and pyrazolyl groups
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The compound’s structure suggests it may interact with various biochemical pathways, given the broad use of trifluoromethylpyridines in agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyrazole ring and its subsequent attachment to the pyridine ring. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole under specific conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridine
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
What sets 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine apart is its combination of the pyrazole and pyridine rings with multiple trifluoromethyl groups, which confer unique chemical and physical properties, making it particularly valuable in various applications .
Properties
IUPAC Name |
3-chloro-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6N3O/c1-21-8(3-7(20-21)11(16,17)18)22-9-6(12)2-5(4-19-9)10(13,14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOSLROQVWLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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